2,4-Dichlorobenzo[h]quinazoline

Physicochemical Property Lipophilicity Compound Selection

Sourcing high-purity, performance-consistent heterocyclic building blocks for organic electronics is challenging. 2,4-Dichlorobenzo[h]quinazoline directly addresses this, offering a rigid, planar scaffold with strong electron affinity for advanced material R&D and production. - Designed as an electron transport layer (ETL) material for high-efficiency OLEDs, enabling low driving voltage and high luminous efficiency. - Functions as a high-efficiency Type I photoinitiator for rapid, thorough UV-curing of acrylate systems. - Supplied at ≥98% purity to ensure reproducible device performance and reliable synthetic derivatization.

Molecular Formula C12H6Cl2N2
Molecular Weight 249.09 g/mol
Cat. No. B13935340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorobenzo[h]quinazoline
Molecular FormulaC12H6Cl2N2
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2N=C(N=C3Cl)Cl
InChIInChI=1S/C12H6Cl2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-6H
InChIKeyHVBKMOPKLPKSGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichlorobenzo[h]quinazoline Overview


2,4-Dichlorobenzo[h]quinazoline (CAS 1598130-46-1) is a dichlorinated benzo[h]quinazoline derivative with the molecular formula C12H6Cl2N2 and a molecular weight of 249.10 g/mol . It is characterized as a rigid, planar aromatic heterocyclic molecule with a strong electron affinity, enhanced by chlorine substituents at the 2 and 4 positions, enabling excellent electron transport capability and high electron mobility [1]. Commercially, it is typically supplied as a white to almost white powder with a purity of ≥98% (NLT 98%) [2][3]. Its key differentiating feature, as evidenced by patent and technical literature, is its utility as a high-efficiency Type I photoinitiator for UV-curing systems and as an electron transport material for organic electronic devices, rather than as a primary bioactive agent [4][5].

UV Photoinitiator

Type I photoinitiator for radical UV-curing systems

Electron Transport Material

Designed for OLED electron transport layer (ETL) research

2,4-Dichlorobenzo[h]quinazoline vs. Simple Quinazolines


Direct substitution of 2,4-dichlorobenzo[h]quinazoline with a simpler analog like 2,4-dichloroquinazoline or a regioisomer like benzo[g]quinazoline is not viable for performance-driven applications in electronics and photochemistry. The presence of the fused benzo[h] ring system in the target compound fundamentally alters key physicochemical properties critical for its function. Computed LogP values show 2,4-dichlorobenzo[h]quinazoline has a significantly higher LogP of 4.7, indicating much greater lipophilicity than 2,4-dichloroquinazoline's LogP of 2.95 [1]. This difference directly impacts solubility, processability in organic matrices, and compatibility with host materials in electronic devices. Furthermore, the extended π-conjugated system of the benzo[h] scaffold, combined with the electron-withdrawing chlorine atoms, yields a unique electronic structure with strong electron affinity and high electron mobility that is not replicated in the simpler quinazoline core, which is more commonly employed as a building block for kinase inhibitors and DNA intercalators [2]. For applications requiring efficient photoinitiation of UV-curing or electron transport in OLEDs, the specific electronic and physical properties of 2,4-dichlorobenzo[h]quinazoline are not interchangeable with other in-class compounds.

2,4-Dichlorobenzo[h]quinazoline
Simpler Quinazoline Analog
Higher computed lipophilicity
Lower lipophilicity may not support non-polar matrix compatibility
Extended π-conjugated rigid scaffold enables electron transport
Smaller core commonly used for kinase inhibitor building blocks; distinct electronic properties

2,4-Dichlorobenzo[h]quinazoline: Differentiation Evidence


LogP Comparison vs. 2,4-Dichloroquinazoline

The computed octanol-water partition coefficient (LogP) for 2,4-dichlorobenzo[h]quinazoline is 4.7, which is 1.75 units higher than the LogP of 2.95 for 2,4-dichloroquinazoline [1]. This indicates that the target compound is significantly more lipophilic. Such a difference is critical for applications where compound solubility and compatibility with non-polar organic matrices are required, such as in the formulation of UV-curable coatings, inks, or the design of organic electronic materials. The higher LogP value directly informs procurement decisions for projects requiring enhanced hydrophobic character, where the simple quinazoline analog would be unsuitable due to its more polar nature.

LogP Comparison
Head-to-head
LogP 4.7 vs 2.95
Higher lipophilicity supports non-polar matrix compatibility
Computed property; verify experimentally
Physicochemical Property Lipophilicity Compound Selection

Molecular Weight and Rigidity vs. 2,4-Dichloroquinazoline

2,4-Dichlorobenzo[h]quinazoline has a molecular weight of 249.10 g/mol and zero rotatable bonds . In contrast, 2,4-dichloroquinazoline has a molecular weight of 199.04 g/mol and also zero rotatable bonds [1]. The 50 g/mol increase in molecular weight and larger, more rigid fused-ring system of the target compound impact its physical properties, such as melting point and volatility. More critically, the zero rotatable bonds and high rigidity (sp3 carbon ratio of 0.0) for both compounds indicate a lack of conformational flexibility. However, the larger, more extended planar structure of the target compound is a key factor in its function as an electron transport material, facilitating molecular stacking and charge carrier mobility [2], whereas the smaller core of 2,4-dichloroquinazoline is a versatile intermediate for kinase inhibitor synthesis .

MW & Rigidity
Head-to-head
MW 249.10 vs 199.04 g/mol; 0 rotatable bonds
Larger rigid core may improve electron transport stacking
Both rigid; mass difference may affect deposition
Molecular Descriptor Physicochemical Property Druglikeness

Electron Affinity vs. Unsubstituted Benzoquinazolines

The electronic structure of 2,4-dichlorobenzo[h]quinazoline is defined by its strong electron affinity and enhanced electron-withdrawing characteristics [1]. The introduction of the two chlorine atoms to the benzo[h]quinazoline core significantly lowers the LUMO energy level compared to the unsubstituted benzo[h]quinazoline scaffold [1]. This class-level inference is supported by the compound's designated use as an electron transport material in OLEDs, as described in patent literature [2]. While specific quantitative LUMO values are not provided, the qualitative claim of 'strong electron affinity' and its application as an electron transport layer material provides a clear, functional differentiator from other benzoquinazolines lacking these electron-withdrawing substituents.

Electron Affinity
Class-level
Strong electron affinity via chlorine substitution
Reported property supports electron transport material role
LUMO not quantified; patent-level evidence
Organic Electronics Electron Transport Material DFT Calculation

Type I Photoinitiator Performance

2,4-Dichlorobenzo[h]quinazoline is documented as a high-efficiency Type I photoinitiator for UV-curable systems [1]. Its mechanism involves unimolecular bond cleavage upon UV exposure to generate free radicals, a feature attributed to its specific molecular structure [2]. While a direct, quantitative comparison of initiation efficiency (e.g., molar extinction coefficient, quantum yield) against a benchmark photoinitiator like benzophenone is not available, the compound's designation as a 'highly efficient' Type I photoinitiator provides a functional differentiator. This contrasts with the broader class of quinazoline derivatives, which are more frequently studied for their biological activities as kinase inhibitors . For procurement in UV-curing applications, this compound offers a specific photochemical function not generally associated with its in-class analogs.

Photoinitiator Function
Class-level
Type I photoinitiator; unimolecular radical generation
Niche photochemical function differentiates from standard quinazolines
Quantitative efficiency vs. benchmarks not provided
Photochemistry UV Curing Photoinitiator

2,4-Dichlorobenzo[h]quinazoline: Key Applications


OLED & Organic Electronics R&D

2,4-Dichlorobenzo[h]quinazoline is a prime candidate for use as an electron transport layer (ETL) material in OLEDs and other organic electronic devices. This application is supported by patent literature describing its use in organic electric elements to achieve high luminous efficiency and low driving voltage [1]. The selection of this compound over others is driven by its specific electronic properties: a rigid, planar structure with strong electron affinity and enhanced electron-withdrawing character due to the 2,4-dichloro substitution, which facilitates efficient electron transport [2]. Its high purity (≥98%) and well-defined structure ensure consistent device performance and reproducibility, which are critical for both R&D and manufacturing.

UV-Curable Coatings, Inks, and Adhesives

This compound is directly applicable as a high-efficiency Type I photoinitiator in UV-curable systems. Formulators can leverage its ability to rapidly generate free radicals upon UV absorption to achieve fast cure speeds, improved through-cure of thick layers, and enhanced final material properties [3]. The documented benefits include reduced need for photoinitiator concentration, leading to cost efficiencies and potentially lower odor or yellowing in the final product [4]. Procurement is specifically justified for projects where rapid, thorough curing of acrylate or methacrylate systems is paramount, as the compound's performance is tailored to this photochemical mechanism.

Advanced Organic Semiconductors Synthesis

As a versatile chemical intermediate, 2,4-dichlorobenzo[h]quinazoline serves as a key building block for synthesizing more complex organic semiconductors and charge-transport materials. Its two reactive chlorine atoms at the 2 and 4 positions allow for selective functionalization via nucleophilic aromatic substitution [5]. This enables the creation of tailor-made molecules with specific electronic and optical properties for applications in organic photovoltaics (OPV) and organic field-effect transistors (OFETs). The availability of the compound at high purity from commercial suppliers ensures it can be reliably incorporated into advanced synthetic pathways without introducing significant impurities.

Application
Selection Property
Validation Focus
OLED & Organic Electronics R&D
Strong electron affinity and rigid planar scaffold
Electron transport efficiency and device reproducibility
UV-Curable Coatings, Inks, and Adhesives
Type I photoinitiator activity
Cure speed and coating property enhancement
Advanced Organic Semiconductors Synthesis
Two reactive chlorine sites for selective functionalization
Purity and synthetic reproducibility
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